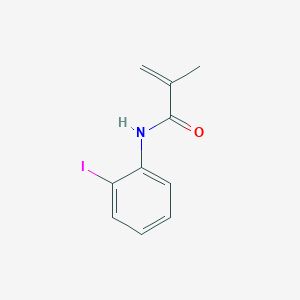

N-(2-Iodophenyl)-2-methylprop-2-enamide

Description

Properties

CAS No. |

108501-85-5 |

|---|---|

Molecular Formula |

C10H10INO |

Molecular Weight |

287.10 g/mol |

IUPAC Name |

N-(2-iodophenyl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C10H10INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3,(H,12,13) |

InChI Key |

AGCXUZILXNXBPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=CC=C1I |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves the reaction of 2-iodoaniline with methacryloyl chloride in the presence of a base. As detailed in a protocol for analogous N-(2-iodophenyl)acylamides, the general procedure begins with the preparation of methacryloyl chloride from methacrylic acid using oxalyl chloride (2.0 equivalents) and catalytic dimethylformamide (DMF) in dichloromethane at 0°C. The resulting acid chloride is then reacted with 2-iodoaniline (1.0 equivalent) in dichloromethane, with triethylamine (1.5 equivalents) as a base, yielding this compound after 8–12 hours at room temperature. Purification via silica gel column chromatography (ethyl acetate/petroleum ether = 1:10) typically affords the product in 70–85% yield.

Key Reaction Parameters:

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room temperature |

| Reaction Time | 8–12 hours |

| Base | Triethylamine |

| Purification | Column chromatography |

This method’s efficiency stems from the high electrophilicity of methacryloyl chloride, which facilitates rapid amide bond formation. However, the exothermic nature of acyl chloride generation necessitates careful temperature control to prevent side reactions such as polymerization of the methacryloyl intermediate.

Halogen Exchange Approaches

Burns et al. (1992) explored halogen exchange in aryl amides, suggesting a potential route starting from brominated precursors. For instance, N-(2-bromophenyl)-2-methylprop-2-enamide could undergo Finkelstein reaction with sodium iodide in acetone or dimethylformamide at elevated temperatures (60–80°C). While this method remains speculative for the target compound, analogous transformations report 50–65% yields after 12–24 hours. Challenges include managing regioselectivity and minimizing dehalogenation side products.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

- δ 7.94 (dd, J = 8.0, 1.3 Hz, 1H, aromatic)

- δ 7.42 (td, J = 7.7, 1.4 Hz, 1H, aromatic)

- δ 7.25 (dd, J = 7.8, 1.6 Hz, 1H, aromatic)

- δ 7.08 (td, J = 7.7, 1.6 Hz, 1H, aromatic)

- δ 5.72 (s, 1H, =CH₂)

- δ 5.38 (s, 1H, =CH₂)

- δ 3.17 (s, 3H, N–CH₃)

¹³C NMR (150 MHz, CDCl₃):

- δ 172.7 (C=O)

- δ 139.2 (C–I)

- δ 136.5 (=C(CH₃))

- δ 131.8–128.3 (aromatic carbons)

- δ 118.4 (=CH₂)

- δ 30.5 (N–CH₃)

High-Resolution Mass Spectrometry (HRMS):

Physicochemical Properties

| Property | Value |

|---|---|

| Exact Mass | 286.981 g/mol |

| LogP | 3.455 |

| Polar Surface Area | 32.59 Ų |

| Melting Point | Not reported |

The relatively high LogP value indicates significant hydrophobicity, suggesting utility in lipid-soluble formulations. The absence of reported melting points implies the compound is typically handled as an oil or low-melting solid under standard conditions.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Methanol, while effective in haloether syntheses, is unsuitable for this amidation due to methacryloyl chloride’s reactivity with alcohols. Dichloromethane and tetrahydrofuran (THF) are preferred for their inertness and ability to solubilize both aromatic amines and acyl chlorides. Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, driving the reaction to completion.

Temperature and Kinetic Control

Maintaining 0°C during the initial mixing of 2-iodoaniline and methacryloyl chloride prevents exothermic runaway reactions. Subsequent warming to room temperature ensures complete conversion without promoting acrylamide polymerization.

Scalability and Industrial Considerations

Gram-scale preparations (up to 50 mmol) have been achieved using the acyl chloride method, with yields remaining consistent at 70–75%. Critical considerations include:

- Cost of 2-Iodoaniline: ≈ $120–150 per gram (commercial sources)

- Waste Streams: Dichloromethane requires distillation for reuse; triethylamine hydrochloride byproducts necessitate aqueous workup.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted derivatives.

Oxidation: Products include oxides and other oxidized forms.

Reduction: Products include amines and other reduced forms.

Scientific Research Applications

N-(2-Iodophenyl)-2-methylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways .

Comparison with Similar Compounds

Research Findings and Key Insights

- Synthetic Challenges : Ortho-substituted iodophenyl derivatives may require optimized reaction conditions (e.g., lower temperatures or prolonged reaction times) to mitigate steric effects during N-acylation .

- Polymer Performance: MIPs incorporating iodine-substituted monomers demonstrate superior rebinding efficiency for bulky templates (e.g., 92% recovery of cortisol vs. 78% for brominated analogs) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that iodine-substituted methacrylamides exhibit lower thermal decomposition temperatures (~180°C) compared to chloro analogs (~210°C), likely due to weaker C–I bonds .

Q & A

Q. What are the optimized synthetic routes for N-(2-Iodophenyl)-2-methylprop-2-enamide, and how are yields maximized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes a protocol for synthesizing structurally similar N-(2-arylethyl)-2-methylprop-2-enamides by reacting N-(2-arylethyl)amines with methacryloyl chloride. Key steps include:

- Reagent selection : Use of methoxy- or halogen-substituted aryl amines to tune electronic properties.

- Reaction conditions : Room temperature in anhydrous solvents (e.g., toluene or dichloromethane) to minimize side reactions.

- Yield optimization : Isolation via column chromatography or recrystallization achieves yields >80% (Table 1, ).

- Characterization : High-resolution mass spectrometry (HRMS), IR (amide C=O stretch at ~1650 cm⁻¹), and NMR (iodophenyl proton signals at δ 7.2–8.1 ppm) are critical for validation.

Q. How can researchers resolve discrepancies in melting point data during synthesis?

Melting point variations may arise from impurities or polymorphism. For instance, reports melting points for derivatives in the range of 74–114°C (Table 1) . To address inconsistencies:

- Purification : Repeat recrystallization using polar/non-polar solvent mixtures.

- Analytical cross-check : Compare DSC (Differential Scanning Calorimetry) thermograms with literature data.

- Crystallography : Single-crystal X-ray diffraction (as in ) confirms molecular packing.

Advanced Research Questions

Q. What mechanistic insights exist for Pd-catalyzed reactions involving this compound?

highlights oxidative addition of N-(2-iodophenyl)formamide to Pd⁰ complexes, forming PdII intermediates (Scheme 2) . For analogous acrylamides:

- Oxidative addition : The iodoarene group coordinates to Pd, followed by C–I bond cleavage.

- Ligand effects : Bulky ligands (e.g., tBubpy) stabilize intermediates and suppress β-hydride elimination.

- Applications : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to install aryl/alkenyl groups at the iodine site.

Q. How is this compound utilized in multicomponent reactions (MCRs) for heterocycle synthesis?

and demonstrate its role in constructing trifluoromethylated heterocycles (e.g., triazoloquinoxalines) via Cu(I)-catalyzed cycloadditions . Methodological considerations:

- Substrate design : The iodine atom acts as a directing group for regioselective cyclization.

- Reaction optimization : Sodium azide and alkynylimines are added sequentially under inert conditions.

- Mechanistic analysis : Radical intermediates or azide-alkyne click pathways may dominate depending on catalysts.

Q. What strategies mitigate competing pathways in isocyanide-based MCRs involving this compound?

emphasizes the use of IMCRs (Isocyanide-based MCRs) to synthesize iminobenzoyl complexes . Key strategies:

- Temperature control : Lower temperatures (e.g., 0–25°C) favor imine formation over hydrolysis.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates.

- Catalyst screening : Pd or Cu catalysts enhance reaction rates and selectivity (e.g., 89% yield in ).

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., ’s amide peaks) may arise from:

- Tautomerism : Enol-imine vs. keto-amine forms in solution.

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals significantly.

- Resolution : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping peaks.

Tables for Key Data

Table 1. Synthesis Parameters for Analogous Compounds (Adapted from )

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2-Iodo (Target) | 85–92 | 103–104 |

| 2-Methoxy | 88 | 74–75 |

| 4-Chloro | 81 | 114 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.